molecular formula C9H14O3 B14728600 2,7-Oxecanedione CAS No. 13030-92-7

2,7-Oxecanedione

Cat. No.: B14728600
CAS No.: 13030-92-7
M. Wt: 170.21 g/mol
InChI Key: XVJSPKCFYMUFRT-UHFFFAOYSA-N
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Description

2,7-Oxecanedione is a bicyclic diketone characterized by a seven-membered oxecane ring fused with a ketone group at the 2- and 7-positions. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for constructing polycyclic frameworks in natural product synthesis. Its reactivity is influenced by the electron-withdrawing nature of the ketone groups and the strain inherent in the oxecane ring.

Properties

CAS No.

13030-92-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

oxecane-2,7-dione

InChI

InChI=1S/C9H14O3/c10-8-4-1-2-6-9(11)12-7-3-5-8/h1-7H2

InChI Key

XVJSPKCFYMUFRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OCCCC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Oxecanedione can be synthesized through several methods. One common synthetic route involves the cyclization of nonanoic acid derivatives. For instance, the oxidation of 9-hydroxy-nonanoic acid can lead to the formation of 2,7-Oxecanedione. The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of 2,7-Oxecanedione may involve the use of more scalable and cost-effective methods. This could include the catalytic oxidation of nonanoic acid derivatives using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Oxecanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex lactones or carboxylic acids.

    Reduction: Reduction of 2,7-Oxecanedione can yield diols or other reduced forms of the lactone.

    Substitution: The ketone groups in 2,7-Oxecanedione can undergo nucleophilic substitution reactions, leading to the formation of various substituted lactones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include substituted lactones, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Oxecanedione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Oxecanedione exerts its effects involves its interaction with various molecular targets. The compound’s ketone groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications. The pathways involved include nucleophilic addition and substitution reactions, which are fundamental to its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromobenzo[c][2,7]naphthyridine

  • Structure : A fused bicyclic system with a naphthyridine core and a bromine substituent at the 4-position. Unlike 2,7-Oxecanedione, it contains nitrogen atoms in the aromatic ring, enhancing electrophilic substitution reactivity .
  • Synthesis: Prepared via regioselective direct ring metalation using TMPMgCl∙LiCl at -40°C, followed by quenching with electrophiles.
  • Applications : Serves as a precursor for pyrido[4,3,2-mn]carbazoles, which are relevant to alkaloid synthesis. The bromine substituent enables further functionalization, whereas 2,7-Oxecanedione’s ketone groups may limit analogous transformations .

Hexachlorocyclohexanes (HCHs)

  • Structure : Chlorinated cyclohexanes with varying stereochemistry (e.g., 1,2,3,4,5,6-hexachlorocyclohexane, CAS 608-73-1). These lack the oxygenated ring system of 2,7-Oxecanedione but share a strained cyclic framework .
  • Reactivity : HCHs undergo dechlorination and isomerization under thermal or photolytic conditions. In contrast, 2,7-Oxecanedione’s reactivity is dominated by ketone-mediated reactions (e.g., nucleophilic additions or cycloadditions) .

Dioxins (e.g., Hexachlorodibenzo-p-dioxin)

  • Structure: Aromatic dibenzo-p-dioxins with chlorine substituents (CAS 34465-46-8). These compounds exhibit extreme stability and toxicity due to their planar, fully conjugated systems, contrasting sharply with 2,7-Oxecanedione’s non-aromatic, oxygen-containing ring .
  • Electronic Properties : Dioxins have high electron affinity, whereas 2,7-Oxecanedione’s ketone groups create electron-deficient regions that may facilitate nucleophilic attacks .

Comparative Data Table

Property 2,7-Oxecanedione 4-Bromobenzo[c][2,7]naphthyridine 1,2,3,4,5,6-Hexachlorocyclohexane
Core Structure Oxecane + diketone Naphthyridine + bromine Chlorinated cyclohexane
Key Functional Groups Ketones (C=O) Bromine, nitrogen heterocycle Chlorine substituents
Synthetic Method Not specified in evidence Regioselective metalation Chlorination of benzene/cyclohexane
Regioselectivity Undocumented High (5-position) Depends on isomer
Applications Polycyclic intermediates Alkaloid precursors Pesticides, environmental pollutants

Research Findings and Limitations

  • The absence of nitrogen or halogen substituents may limit its utility in electrophilic aromatic substitutions compared to 4-bromobenzo[c][2,7]naphthyridine .
  • Thermodynamic Stability : The oxecane ring’s strain likely reduces stability relative to fully conjugated systems like dioxins. However, this strain could enhance reactivity in ring-opening polymerizations or rearrangements .

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